molecular formula C21H25ClN2O4S B2406899 N-(3-chloro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941956-40-7

N-(3-chloro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Numéro de catalogue: B2406899
Numéro CAS: 941956-40-7
Poids moléculaire: 436.95
Clé InChI: VQAVBQIYDRODNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(3-chloro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound provided for research purposes. Its molecular formula is C21H25ClN2O5S and it has a molecular weight of 453.0 . This acetamide derivative features a complex structure incorporating a piperidine ring and a sulfonyl group, which are motifs commonly found in compounds investigated for various pharmaceutical and biochemical applications . Compounds with similar structural features, such as piperidine carboxamides, are of significant interest in medicinal chemistry research and have been explored for their potential biological activities, including anti-angiogenic properties and DNA interaction capabilities . Researchers are encouraged to investigate the specific properties and potential applications of this compound in their own experimental settings. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-15-6-7-16(13-20(15)22)23-21(25)14-17-5-3-4-12-24(17)29(26,27)19-10-8-18(28-2)9-11-19/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAVBQIYDRODNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonylation4-Methoxyphenylsulfonyl chloride, DCM, 0°C65–75
Acetamide CouplingEDC, DMF, RT50–60

Basic: What analytical methods are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., sulfonyl group at C2 of piperidine, chloro-methylphenyl on acetamide) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+^+ at m/z 463.12) .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry and bond angles (e.g., SHELXL refinement for piperidine ring conformation) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., IC50_{50} variability in enzyme inhibition assays) may arise from experimental design differences. Mitigation strategies include:

  • Standardized Assay Conditions: Use identical buffer pH, temperature (e.g., 37°C), and substrate concentrations across studies .
  • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .
  • Statistical Validation: Apply ANOVA or Tukey’s test to compare replicates and identify outliers .
  • Structural Confirmation: Re-analyze batch purity via LC-MS to rule out degradation .

Advanced: What computational approaches are recommended to model the compound’s binding interactions with target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on sulfonyl and chloro-methylphenyl interactions with hydrophobic pockets .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess piperidine ring flexibility .
  • Free Energy Calculations: Apply MM/GBSA to quantify binding affinity (ΔG) and identify key residues (e.g., Lys123 in kinase targets) .

Q. Table 2: Example Docking Parameters

SoftwareForce FieldGrid Box Size
AutoDock VinaAMBER25 × 25 × 25 Å

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

Methodological Answer:
Focus on modifying substituents while retaining the core piperidine-sulfonyl-acetamide scaffold:

  • Piperidine Substitutions: Introduce methyl or fluorine at C3 to enhance metabolic stability .
  • Sulfonyl Group Variations: Test electron-withdrawing groups (e.g., nitro) to modulate target affinity .
  • Acetamide Modifications: Replace chloro-methylphenyl with heteroaromatic groups (e.g., pyridyl) for improved solubility .
  • In Vitro Screening: Prioritize analogues with >10-fold selectivity over off-target receptors using radioligand binding assays .

Advanced: What crystallographic techniques are optimal for analyzing this compound’s conformational dynamics?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., methanol/water) and collect data at 100 K using a synchrotron source .
  • SHELX Refinement: Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H···O interactions) .
  • Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., C–Cl···π interactions) using CrystalExplorer .

Figure 1: Example hydrogen-bonding network in the crystal lattice (R_2$$^2(10) motif) .

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